
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C12H8Br3N2O It is known for its unique structure, which includes a benzene ring substituted with tribromophenoxy and diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine typically involves a multi-step process. One common method includes the bromination of phenol to produce 2,4,6-tribromophenol, which is then reacted with 4-aminophenol to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or reduced phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzene derivatives .
Applications De Recherche Scientifique
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromobenzene-1,3-diamine: Similar in structure but lacks the phenoxy group.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains two tribromophenoxy groups linked by an ethane bridge.
2-(Trifluoromethyl)benzene-1,4-diamine: Contains trifluoromethyl groups instead of bromine atoms.
Uniqueness
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tribromophenoxy and diamine groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
15148-95-5 |
|---|---|
Formule moléculaire |
C12H9Br3N2O |
Poids moléculaire |
436.92 g/mol |
Nom IUPAC |
4-(2,4,6-tribromophenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C12H9Br3N2O/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(16)5-10(11)17/h1-5H,16-17H2 |
Clé InChI |
PXPLBRWVPQGEDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)OC2=C(C=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


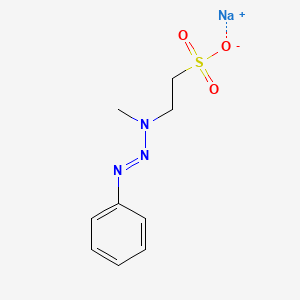
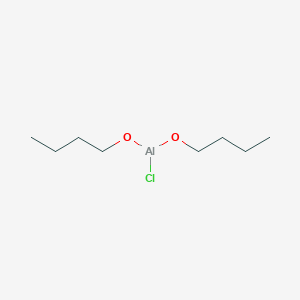
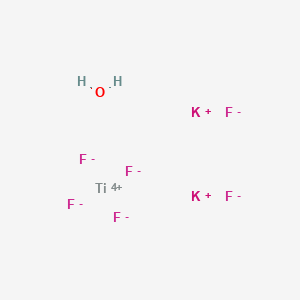
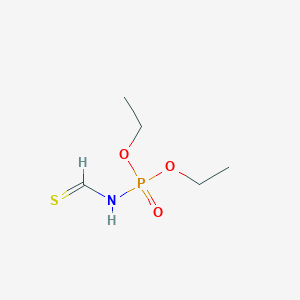
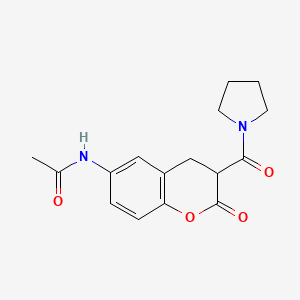

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
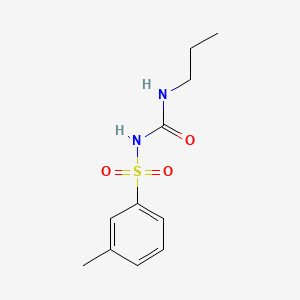
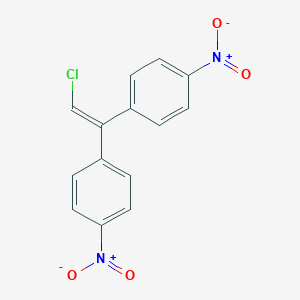
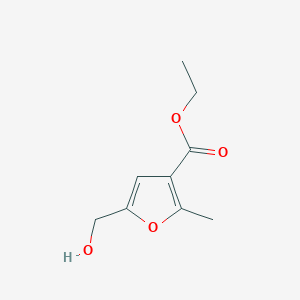

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)


